molecular formula C13H18F3N5O3 B1406682 N*1*-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine CAS No. 1089330-47-1

N*1*-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine

Cat. No.: B1406682
CAS No.: 1089330-47-1
M. Wt: 349.31 g/mol
InChI Key: AKOFLIUZVCFFEU-UHFFFAOYSA-N
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Description

N*1*-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine is a useful research compound. Its molecular formula is C13H18F3N5O3 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Chemistry

Synthesis and Competitive 7Li NMR Studies : A study describes the synthesis and characterization of morpholine-based ligands, exploring their complexation with various metal ions through 7Li NMR spectroscopy. This research provides valuable insights into the stability and thermodynamics of these complexes, highlighting the potential of morpholine derivatives in coordination chemistry (Rezaeivala, Zebarjadian, & Sayın, 2021).

Molecular Structure and Reactivity

Molecular Structures of Amino and Nitro Derivatives : An analysis of the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene was conducted, providing insights into the spatial structures and reactivities of these compounds. This study is pertinent to understanding the chemical behavior of morpholine derivatives in various applications (Kovalevsky, Shishkin, & Ponomarev, 1998).

Application in Catalysis and Polymerization

Catalytic Direct Asymmetric Michael Reactions : Research on the use of morpholine derivatives in catalyzing asymmetric Michael reactions demonstrated their effectiveness in synthesizing chiral compounds. This application is significant for the development of new methodologies in organic synthesis and catalysis (Betancort & Barbas, 2001).

Anticancer Activities and Theoretical Studies

Anticancer Activities and Theoretical Studies : A study on morpholine-based Schiff-base complexes explored their synthesis, characterization, and anticancer activities. The research delved into the metal complexes' effects on various cancer cell lines, providing a foundation for further exploration into their therapeutic potential (Rezaeivala, Ahmadi, Captain, Bayat, Saeidi-Rad, Şahin-Bölükbaşı, Yıldız, & Gable, 2020).

Luminescent Probes for Detection

Luminescent Lanthanide-Based Probes : The development of luminescent lanthanide-based probes for the detection of nitroaromatic compounds in water showcases the application of morpholine derivatives in environmental monitoring and safety. These findings underscore the versatility of morpholine derivatives in creating sensitive and selective detection systems (Khullar, Singh, Das, & Mandal, 2019).

Properties

IUPAC Name

N'-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N5O3/c14-13(15,16)9-8-10(20-4-6-24-7-5-20)19-12(11(9)21(22)23)18-3-1-2-17/h8H,1-7,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFLIUZVCFFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N*1*-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.